N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a dimethylamino group, and a thiophen-2-yl group, all connected through an oxalamide linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl group can be derived from 3-chloroaniline, while the dimethylamino group can be synthesized from dimethylamine. The thiophen-2-yl group is usually obtained from thiophene. These components are then combined through a series of reactions, including amide bond formation and subsequent modifications to achieve the final structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule, resulting in a diverse range of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can be utilized as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: In the medical field, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets can make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to the creation of advanced materials with improved performance and functionality.
Mechanism of Action
The mechanism by which N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide: This compound lacks the thiophen-2-yl group, resulting in different chemical and biological properties.
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(benzyl)ethyl)oxalamide:
Uniqueness: N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its ability to interact with specific targets and pathways makes it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
N1-(3-chlorophenyl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN3O2S
- Molecular Weight : 349.85 g/mol
The presence of the 3-chlorophenyl group and the dimethylamino-thiophenyl moiety contributes significantly to its pharmacological profile.
1. Neurokinin-1 Receptor Antagonism
One of the most notable biological activities of this compound is its role as a neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is involved in various physiological processes including pain perception, anxiety, and nausea. Research indicates that antagonizing this receptor can lead to therapeutic effects in conditions such as:
- Depression
- Chemotherapy-induced nausea
- Anxiety disorders
In vitro studies have demonstrated that this compound effectively inhibits NK1 receptor activity, suggesting potential applications in pharmacotherapy for related conditions.
2. Antimicrobial Activity
Recent investigations have also highlighted the compound's antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. This activity may be attributed to the structural features that enhance membrane permeability and disrupt bacterial cell functions.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound competes with natural ligands for binding to the NK1 receptor, inhibiting downstream signaling pathways involved in pain and nausea.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and subsequent cell lysis.
Case Study 1: NK1 Receptor Antagonism
A preclinical study evaluated the efficacy of this compound in a model of chemotherapy-induced nausea. The results demonstrated a significant reduction in vomiting episodes compared to control groups, supporting its potential use in clinical settings for managing nausea associated with chemotherapy.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating strong antibacterial properties.
Summary Table of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Neurokinin-1 Receptor Antagonism | Inhibition of pain and nausea pathways | |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | |
Potential Therapeutic Uses | Treatment for depression and chemotherapy-induced nausea |
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-20(2)13(14-7-4-8-23-14)10-18-15(21)16(22)19-12-6-3-5-11(17)9-12/h3-9,13H,10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWSRMJESXIVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)Cl)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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